![molecular formula C21H34N2O3S B11174812 N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}cyclohexanecarboxamide](/img/structure/B11174812.png)
N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}cyclohexanecarboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a cyclohexane ring attached to a carboxamide group, along with a phenyl ring substituted with a bis(2-methylpropyl)sulfamoyl group. It is available from several suppliers, including ChemDiv, Inc., and Vitas M Chemical Limited .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include the following steps:
Formation of the Phenyl Ring Substituent: The bis(2-methylpropyl)sulfamoyl group is introduced onto the phenyl ring through a sulfonation reaction.
Cyclohexane Ring Formation: The cyclohexane ring is synthesized separately and then functionalized with a carboxamide group.
Coupling Reaction: The final step involves coupling the phenyl ring substituent with the cyclohexane ring under specific reaction conditions, such as the use of a coupling agent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or cyclohexane rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}cyclohexanecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethazine: A sulfonamide antibiotic with a similar sulfonamide group.
Benzenesulfonamide: A simpler sulfonamide compound used in various chemical applications.
Uniqueness
N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}cyclohexanecarboxamide is unique due to its specific structural features, such as the combination of a cyclohexane ring and a bis(2-methylpropyl)sulfamoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C21H34N2O3S |
|---|---|
Peso molecular |
394.6 g/mol |
Nombre IUPAC |
N-[4-[bis(2-methylpropyl)sulfamoyl]phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C21H34N2O3S/c1-16(2)14-23(15-17(3)4)27(25,26)20-12-10-19(11-13-20)22-21(24)18-8-6-5-7-9-18/h10-13,16-18H,5-9,14-15H2,1-4H3,(H,22,24) |
Clave InChI |
RECBWLAAQOQUQX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


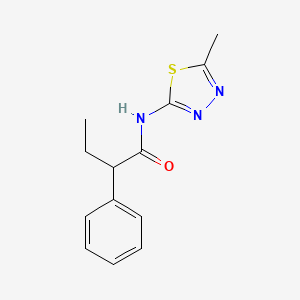
![3-{[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]carbonyl}-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11174739.png)
![1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]-N-(4-sulfamoylphenyl)piperidine-4-carboxamide](/img/structure/B11174740.png)
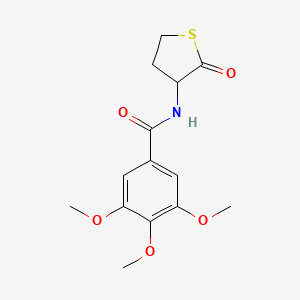
![N-[5-(3,4-Dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-4-methyl-benzamide](/img/structure/B11174749.png)
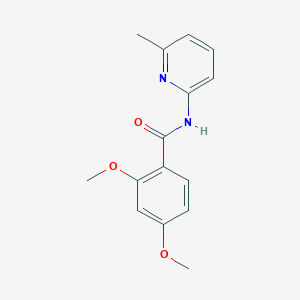

![2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone](/img/structure/B11174771.png)
![2-(2-methoxyphenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11174775.png)
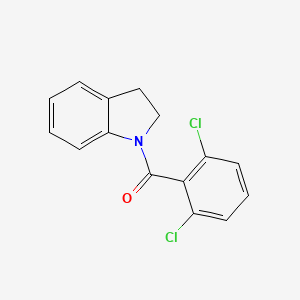
![2-ethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B11174781.png)
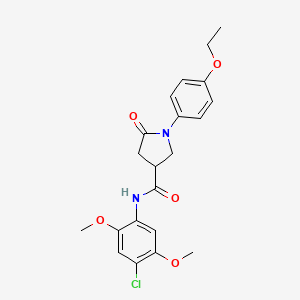
![Methyl {[2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetate](/img/structure/B11174799.png)
![methyl 3-oxo-2-phenyl-5-(3,4,5-trimethoxyphenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11174804.png)
